molecular formula C11H11NO3 B105973 Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate CAS No. 15478-18-9

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate

Cat. No.: B105973
CAS No.: 15478-18-9
M. Wt: 205.21 g/mol
InChI Key: ICPIRXLDEXTULL-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl ester group attached to the indole ring, which is further substituted with a hydroxy group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate typically involves the esterification of 5-hydroxyindole-3-acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 5-hydroxy-1H-indol-3-ylmethanol.

    Substitution: 3-nitro-5-hydroxy-1H-indole.

Scientific Research Applications

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    Indole-3-acetic acid: Lacks the methyl ester group but has similar biological activities.

    5-Hydroxyindole-3-acetic acid: The parent compound without the ester group.

Uniqueness

Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate is unique due to the presence of both the hydroxy and ester groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2-(5-hydroxy-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPIRXLDEXTULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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